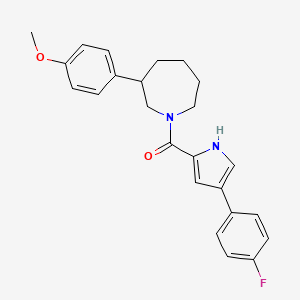

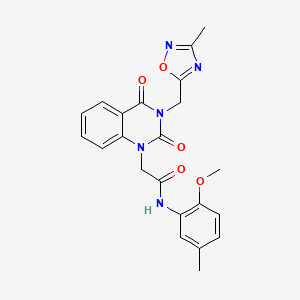

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

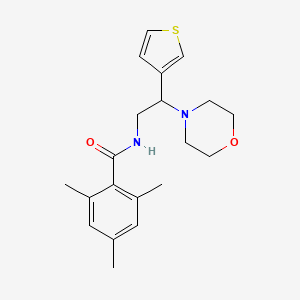

“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime” is a synthetic organic compound with the molecular formula C19H14ClFN2OS and a molar mass of 372.84 .

Physical And Chemical Properties Analysis

This compound has a molar mass of 372.84 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Synthesis and Chemiluminescence Applications

- Chemiluminescence from Sulfanyl-substituted Compounds : A study detailed the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. These compounds, including sulfanyl-substituted ones, showed thermal stability and produced light upon decomposition, suggesting potential applications in chemiluminescence-based sensors or imaging technologies (Watanabe et al., 2010).

Materials Science and Polymer Applications

- High Refractive Index Polyimides : Research into thiophenyl-substituted benzidines, including compounds with chlorothiophenyl groups, has led to the development of transparent aromatic polyimides with high refractive indices. These materials exhibit good thermomechanical stability, hinting at applications in optoelectronics or as materials with specialized optical properties (Tapaswi et al., 2015).

Organic Synthesis and Catalysis

- Oxidation Reactions Catalyzed by Oxo-rhenium Complexes : A study demonstrated the efficient and selective oxidation of alcohols catalyzed by oxo-rhenium complexes using sulfoxide as the oxidant. This research shows the versatility of sulfanyl and sulfinyl groups in catalytic oxidation reactions, potentially applicable in the synthesis or modification of complex organic molecules (Sousa et al., 2013).

Molecular Structure and Noncovalent Interactions

- Supramolecular Self-Assembly in COX-2 Inhibitors : A study on a selective triazole-based COX-2 inhibitor highlighted the role of sulfanyl and fluorobenzyl groups in stabilizing crystal structures through weak hydrogen, chalcogen bonds, and unorthodox nonbonded motifs. This research indicates the potential of such compounds in pharmaceuticals and the importance of their molecular structure in drug design (Al-Wahaibi et al., 2021).

properties

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2OS/c20-16-6-8-18(9-7-16)25-19-15(4-2-10-22-19)12-23-24-13-14-3-1-5-17(21)11-14/h1-12H,13H2/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYMMKFFBNDRA-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

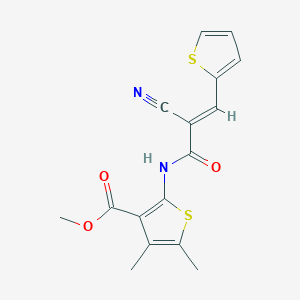

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)

![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)

![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)

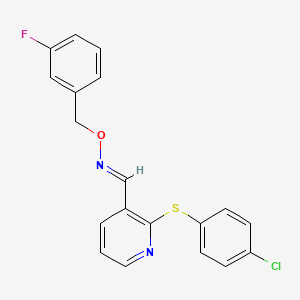

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)